1,2-Cycloheptanedicarboxylic acid
Overview
Description
1,2-Cycloheptanedicarboxylic acid is an organic compound with the molecular formula C9H14O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) attached to a cycloheptane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cycloheptanedicarboxylic acid can be synthesized through several methods:
Oxidation of Cycloheptane Derivatives: One common method involves the oxidation of cycloheptane derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of cycloheptane-1,2-dinitrile using acidic or basic conditions to yield the dicarboxylic acid.
Carboxylation of Grignard Reagents: The carboxylation of cycloheptane-1,2-diylmagnesium bromide with carbon dioxide (CO2) followed by acidification can also produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of cycloheptane derivatives due to the scalability and efficiency of this method. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Cycloheptanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.
Major Products
Oxidation: More oxidized carboxylic acids or ketones.
Reduction: Cycloheptane-1,2-diol.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,2-Cycloheptanedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-cycloheptanedicarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxyl groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1,2-Cycloheptanedicarboxylic acid can be compared with other dicarboxylic acids such as:
1,2-Cyclohexanedicarboxylic acid: Similar structure but with a six-membered ring instead of a seven-membered ring.
1,2-Cyclopentanedicarboxylic acid: Contains a five-membered ring, leading to different chemical behavior and applications.
1,2-Cyclobutanedicarboxylic acid: Contains a four-membered ring, which can result in higher ring strain and different reactivity.
The uniqueness of this compound lies in its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to its smaller-ring counterparts.
Properties
IUPAC Name |
cycloheptane-1,2-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFWXSRNGLQIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634484 | |
Record name | Cycloheptane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3603-87-0 | |
Record name | Cycloheptane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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